Ac-IETD-AFC

Description

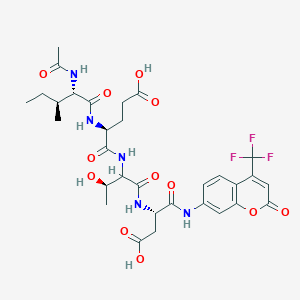

Properties

CAS No. |

211990-57-7 |

|---|---|

Molecular Formula |

C31H38F3N5O12 |

Molecular Weight |

729.7 g/mol |

IUPAC Name |

4-[(2-acetamido-3-methylpentanoyl)amino]-5-[[1-[[3-carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C31H38F3N5O12/c1-5-13(2)25(35-15(4)41)29(49)37-19(8-9-22(42)43)27(47)39-26(14(3)40)30(50)38-20(12-23(44)45)28(48)36-16-6-7-17-18(31(32,33)34)11-24(46)51-21(17)10-16/h6-7,10-11,13-14,19-20,25-26,40H,5,8-9,12H2,1-4H3,(H,35,41)(H,36,48)(H,37,49)(H,38,50)(H,39,47)(H,42,43)(H,44,45) |

InChI Key |

CGUOWXRXLQXOKO-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |

Synonyms |

N-Acetyl-Ile-Glu-Thr-Asp-7-amino-4-Trifluoromethylcoumarin |

Origin of Product |

United States |

Molecular Recognition and Enzymatic Specificity of Ac Ietd Afc

Detailed Analysis of Ac-IETD-AFC Cleavage by Caspase-8

This compound is primarily recognized as a specific fluorogenic substrate for caspase-8. nih.goveurogentec.com The enzymatic action of caspase-8 on this substrate is a hallmark of its activation during the extrinsic pathway of apoptosis. The process begins with the specific binding of the IETD tetrapeptide sequence of the substrate into the active site of caspase-8. escholarship.org

The cleavage mechanism involves a nucleophilic attack by the active site cysteine residue (Cys360) of caspase-8 on the carbonyl carbon of the peptide bond between the P1 aspartate (D) residue of the substrate and the AFC fluorophore. rcsb.org This hydrolysis reaction breaks the scissile bond, liberating the AFC molecule. sigmaaldrich.com The release of AFC, which is highly fluorescent, results in a detectable signal that can be quantified using spectrofluorometry, typically with an excitation wavelength of approximately 400 nm and an emission wavelength around 505 nm. amazonaws.comnih.govresearchgate.net The rate of AFC release is directly proportional to the concentration of active caspase-8, enabling precise quantification of its enzymatic activity. sigmaaldrich.com This specific cleavage can be competitively inhibited by the corresponding peptide aldehyde, Ac-IETD-CHO, which binds to the caspase-8 active site but is not cleaved. sigmaaldrich.com

Substrate Broadness and Cross-Reactivity of this compound with Related Proteases

While this compound is a preferred substrate for caspase-8, it exhibits a degree of broadness, being recognized and cleaved by other proteases that share similar substrate specificities. This cross-reactivity is particularly notable with enzymes that are either structurally related to caspase-8 or are involved in the same signaling cascades.

Catalytic Interaction with Caspase-3 Processing Enzyme

This compound is recognized as a substrate for the caspase-3 processing enzyme. eurogentec.comamazonaws.comresearchgate.netscbt.com This is mechanistically consistent, as caspase-8 is the primary physiological "caspase-3 processing enzyme" during death receptor-mediated apoptosis. Caspase-8 directly activates pro-caspase-3 by cleaving it at the IETD↓S sequence in its intersubunit linker. researchgate.net The this compound substrate was designed to mimic this natural cleavage site. eurogentec.com

Therefore, the cleavage of this compound in cell lysates can reflect the activity of the enzyme responsible for processing pro-caspase-3, which is principally caspase-8. While some sources also list this compound as a substrate for mature caspase-3, its efficiency is generally lower compared to specific caspase-3 substrates like Ac-DEVD-AFC. scbt.comnih.gov The interaction is primarily rooted in its design as a mimic of the pro-caspase-3 activation site cleaved by initiator caspases. Research has shown that caspase-8 processes pro-caspase-3 with a high catalytic efficiency (kcat/Km) of 8.7 x 10⁵ M⁻¹s⁻¹, underscoring the physiological relevance of the IETD sequence in the caspase cascade. researchgate.net

Specificity and Activity with Caspase-10

Caspase-10, the closest homolog to caspase-8, also demonstrates significant catalytic activity towards this compound. amazonaws.comnih.govubpbio.com Like caspase-8, caspase-10 is an initiator caspase recruited to the Death-Inducing Signaling Complex (DISC) and plays a role in the extrinsic apoptosis pathway. nih.gov Its ability to cleave this compound allows this substrate to be used in assays to measure the combined activity of caspase-8 and caspase-10. escholarship.org

Kinetic studies have been performed to quantify the enzymatic efficiency of caspase-10 in hydrolyzing this compound. These analyses provide specific parameters that define the interaction. nih.gov

Table 1: Kinetic Parameters of Caspase-10 with this compound Substrate

This table presents the catalytic constant (kcat), Michaelis-Menten constant (KM), and catalytic efficiency (kcat/KM) for the hydrolysis of this compound by wildtype human Caspase-10. Data is derived from studies where the enzyme was preincubated in 1 M sodium citrate (B86180) buffer to ensure activation.

| Enzyme | Substrate | kcat (s⁻¹) | KM (μM) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Caspase-10 (wildtype) | This compound | 4.8 ± 0.2 | 111 ± 11 | (0.43 ± 0.02) x 10⁴ |

Data sourced from Wachmann et al., 2012. nih.gov

Structural Determinants Governing Substrate-Enzyme Recognition and Scissile Bond Hydrolysis of this compound

The molecular recognition of this compound by proteases like caspase-8 is governed by precise structural interactions between the peptide portion of the substrate and the enzyme's active site cleft. The crystal structure of caspase-8 in complex with the inhibitor Ac-IETD-CHO (a close analog of the substrate) provides a detailed view of these interactions. rcsb.org

The caspase active site is composed of several pockets, termed S1, S2, S3, and S4, which accommodate the P1, P2, P3, and P4 residues of the substrate, respectively.

S1 Pocket: This pocket is highly specific for an aspartic acid residue at the P1 position, which is a defining feature of all caspases. The negatively charged carboxylate group of the P1-Asp forms critical hydrogen bonds and salt bridges with conserved residues within the S1 pocket of caspase-8.

S2 Pocket: The P2 threonine (Thr) residue of the substrate fits into the S2 pocket.

S3 Pocket: The S3 subsite of caspase-8 accommodates the P3 glutamic acid (Glu) residue. This pocket contains basic residues that can favorably interact with the acidic P3 residue. pdbj.org

S4 Pocket: The large, hydrophobic S4 pocket of caspase-8 favorably binds the P4 isoleucine (Ile) residue, a bulky hydrophobic amino acid.

These specific interactions between the IETD sequence and the corresponding S1-S4 pockets ensure high-affinity binding and correct positioning of the substrate for catalysis. escholarship.org

Once the substrate is bound, the hydrolysis of the scissile amide bond between P1-Asp and the AFC fluorophore is carried out by the enzyme's catalytic machinery. The catalytic triad (B1167595) of caspase-8, comprising Cys360 and His317, is essential for this process. rcsb.org The cysteine residue acts as the nucleophile, attacking the carbonyl carbon of the scissile bond to form a tetrahedral intermediate. The histidine residue functions as a general base, deprotonating the cysteine thiol to activate it for the attack. This catalytic action results in the cleavage of the bond and the release of the fluorescent AFC leaving group, completing the enzymatic cycle. rcsb.org

Advanced Methodologies for Ac Ietd Afc Based Protease Activity Quantification

Principles of Fluorometric Detection in Ac-IETD-AFC Assays

The enzymatic activity of specific proteases can be quantified using the fluorogenic substrate Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin (this compound). The underlying principle of this assay is based on the cleavage of the substrate by a protease, which liberates the fluorescent molecule 7-Amino-4-trifluoromethylcoumarin (AFC). In its peptide-bound form, the fluorescence of AFC is quenched. However, upon enzymatic cleavage at the aspartic acid residue, the free AFC molecule exhibits a strong fluorescent signal. This increase in fluorescence is directly proportional to the amount of substrate cleaved and thus serves as a measure of protease activity. bdbiosciences.comapexbt.comcephamls.comkamiyabiomedical.com this compound is a recognized substrate for several caspases, including caspase-3, caspase-8, and caspase-10, as well as for granzyme B. apexbt.commedchemexpress.comubpbio.com

To accurately measure the fluorescence of liberated AFC, it is critical to use the appropriate excitation and emission wavelengths. For AFC, the optimal excitation wavelength is approximately 400 nm. bdbiosciences.comcephamls.comkamiyabiomedical.comubpbio.commedchemexpress.comsigmaaldrich.comubpbio.comnih.govantibodies-online.comjci.org The corresponding optimal emission wavelength is around 505 nm, though the peak can range from 480 nm to 520 nm. bdbiosciences.comcephamls.comkamiyabiomedical.comubpbio.comsigmaaldrich.comubpbio.comnih.govantibodies-online.comjci.org It is important to note that these values can be influenced by the specific spectrofluorometer and the composition of the assay buffer. Therefore, calibrating the instrument with a free AFC standard is recommended to determine the precise optimal settings for a given experimental setup.

Table 1: Spectrofluorometric Parameters for AFC Detection

| Parameter | Wavelength (nm) |

| Excitation | 400 |

| Emission | 505 |

This table provides the generally accepted optimal excitation and emission wavelengths for the detection of 7-Amino-4-trifluoromethylcoumarin (AFC).

To convert the relative fluorescence units (RFU) obtained from the assay into a quantitative measure of cleaved substrate, a standard curve using known concentrations of free AFC is essential. kamiyabiomedical.comjci.orgnih.govnih.gov This is achieved by preparing a series of dilutions of a free AFC stock solution in the same buffer used for the enzymatic assay. adipogen.comsigmaaldrich.com The fluorescence of these standards is then measured to create a plot of fluorescence intensity versus AFC concentration. kamiyabiomedical.comsigmaaldrich.comsigmaaldrich.com This standard curve allows for the accurate determination of the amount of AFC produced in the experimental samples, which can then be used to calculate the specific activity of the protease, often expressed in units such as picomoles of AFC released per unit of time per microgram of protein. jci.org

Optimal Spectrofluorometric Parameters for 7-Amino-4-trifluoromethylcoumarin (AFC) Detection (Excitation/Emission Wavelengths)

In Vitro Experimental Design for this compound Hydrolysis Assays

The design of in vitro this compound hydrolysis assays requires careful consideration of the enzyme source and optimization of various experimental conditions.

When working with purified recombinant caspases or granzymes, a standard assay protocol generally involves several key steps. bdbiosciences.com First, a stock solution of this compound is prepared, typically in dimethyl sulfoxide (B87167) (DMSO). sigmaaldrich.comaatbio.com An appropriate assay buffer is also prepared, which often includes a buffering agent like HEPES or PIPES, salts, and a reducing agent such as dithiothreitol (B142953) (DTT) to maintain caspase activity. kamiyabiomedical.comnih.govresearchgate.net The purified enzyme is diluted to the desired concentration in the assay buffer. The reaction is initiated by adding the this compound substrate to the enzyme solution in a microplate. The plate is then incubated at a controlled temperature, typically 37°C. bdbiosciences.comubpbio.comjci.orgnih.gov Fluorescence is measured either kinetically over time or at a single endpoint using a spectrofluorometer set to the optimal wavelengths for AFC. ubpbio.com The resulting fluorescence data is then converted to the concentration of cleaved substrate using the previously generated AFC standard curve. nih.gov

Measuring protease activity in complex biological samples like cell or tissue lysates requires specific adaptations to the standard protocol. kamiyabiomedical.comantibodies-online.comsignosisinc.com The first step is the preparation of a lysate by disrupting the cells or tissues in a buffer that preserves the enzymatic activity of interest. nih.gov It is crucial to determine the total protein concentration of the lysate to normalize the measured caspase activity. nih.gov The assay is then performed by adding a specific amount of lysate to the reaction mixture containing the this compound substrate. ubpbio.comnih.gov To ensure the specificity of the measured activity, appropriate controls are necessary. These include a control with a specific inhibitor of the target caspase, such as Ac-IETD-CHO for caspase-8, to determine the background fluorescence. bdbiosciences.comkamiyabiomedical.comubpbio.comantibodies-online.com The final enzymatic activity is typically expressed as activity units per milligram of total protein. nih.gov

For reliable and reproducible results, several assay parameters must be carefully optimized. ubpbio.comresearchgate.net

Substrate Concentration: The concentration of this compound should be optimized to ensure the reaction is in the linear range. A common working concentration for this substrate is between 25-50 µM. ubpbio.comubpbio.com

Enzyme Concentration: The amount of purified enzyme or cell lysate should be adjusted to ensure a linear rate of substrate cleavage over the incubation period. kamiyabiomedical.comsigmaaldrich.com Testing several enzyme concentrations is recommended to find the optimal amount. sigmaaldrich.com

Incubation Kinetics: The incubation time should be sufficient to generate a detectable fluorescent signal without depleting the substrate. Kinetic assays, where fluorescence is measured at multiple time points, are often preferred to ensure the initial reaction velocity is captured. ubpbio.com Incubation times can range from 10 minutes to over an hour. bdbiosciences.comubpbio.com

Buffer Composition: The composition of the assay buffer, including pH and the presence of additives, can significantly impact enzyme activity. For instance, caspases are cysteine proteases that require a reducing agent like DTT in the buffer to maintain their active state. kamiyabiomedical.comubpbio.comnih.govresearchgate.net The optimal pH for caspases is generally around 7.2-7.5. kamiyabiomedical.comresearchgate.net

Table 2: Critical Parameters for this compound Assay Optimization

| Parameter | Key Considerations |

| Substrate Concentration | Should be optimized to be non-limiting for the reaction; typically in the range of 25-50 µM. ubpbio.comubpbio.com |

| Enzyme Concentration | Must be in a range that results in a linear reaction rate over the chosen incubation time. kamiyabiomedical.comsigmaaldrich.com |

| Incubation Kinetics | Should be long enough for signal generation but short enough to remain in the initial velocity phase. bdbiosciences.comubpbio.com |

| Buffer Composition | pH, ionic strength, and the presence of essential additives like DTT must be optimized for the specific protease. kamiyabiomedical.comubpbio.comresearchgate.net |

This table outlines the critical parameters that require optimization for robust and accurate this compound-based protease activity assays.

Methodological Adaptations for Cell and Tissue Lysate-Based Enzymatic Activity Measurements

Rigorous Control Strategies in this compound Assay Systems

To ensure the data generated from this compound assays is both specific and accurate, a multi-faceted approach to controls is necessary. This involves the use of competitive inhibitors to confirm the identity of the active enzyme and methods to account for any non-enzymatic or background fluorescence.

A critical step in validating an this compound-based assay is to confirm that the observed fluorescence signal is a direct result of the target protease's activity. Peptide-based competitive inhibitors are invaluable tools for this purpose. These inhibitors are designed with a peptide sequence recognized by the target caspase, but are coupled to a chemical group, such as an aldehyde (CHO) or a fluoromethylketone (FMK), that allows them to bind to the enzyme's active site. plos.orgmerckmillipore.com

Ac-IETD-CHO is a potent and reversible inhibitor of caspase-8. bdbiosciences.combdbiosciences.commedchemexpress.com By including Ac-IETD-CHO in a parallel reaction, a significant reduction in AFC fluorescence confirms that the signal in the uninhibited sample is indeed due to caspase-8 activity. bdbiosciences.combdbiosciences.com Any remaining signal can be attributed to non-specific protease activity or background fluorescence. While highly effective for caspase-8, it's worth noting that some studies have shown that peptide-aldehyde inhibitors can exhibit cross-reactivity with other caspases at certain concentrations. For instance, Ac-IETD-CHO has been observed to inhibit caspase-6 with near-equal potency to the canonical caspase-6 inhibitor Ac-VEID-CHO under specific assay conditions. plos.org

Z-VAD-FMK is a broad-spectrum, irreversible caspase inhibitor. researchgate.net Its utility lies in its ability to inhibit a wide range of caspases, making it a useful tool to determine if the observed proteolytic activity is caspase-dependent. researchgate.net While not specific to caspase-8, a significant reduction in signal in the presence of Z-VAD-FMK indicates that a caspase is responsible for the this compound cleavage. However, its lack of specificity means it cannot pinpoint which caspase is active. Some research indicates that the highly charged nature of such molecules might limit their cellular penetration in whole-cell assays. plos.org

The table below summarizes the characteristics of these inhibitors:

| Inhibitor | Target(s) | Mechanism | Application in this compound Assays |

| Ac-IETD-CHO | Primarily Caspase-8 (reversible) | Competitive, Reversible | Specificity control for caspase-8 activity. bdbiosciences.combpsbioscience.combpsbioscience.com |

| Z-VAD-FMK | Broad-spectrum Caspase inhibitor (irreversible) | Irreversible | General control for caspase-mediated activity. researchgate.net |

Accurate quantification of protease activity requires the removal of any signal that is not a direct result of enzymatic cleavage of this compound. This background fluorescence can originate from several sources, including the inherent fluorescence of the substrate, the biological sample itself (autofluorescence), and the assay components. b-cdn.net

A standard method to account for this is to run a "no-enzyme" or "inhibitor-saturated" control. kamiyabiomedical.comantibodies-online.com This control contains all the reaction components, including the this compound substrate and the sample being tested, but with either no active enzyme or the enzyme's activity fully blocked by a specific inhibitor like Ac-IETD-CHO. bdbiosciences.combdbiosciences.com The fluorescence reading from this control well represents the background signal, which can then be subtracted from the readings of the experimental wells. eurogentec.com Calibrating the fluorometer with known concentrations of free AFC is also a crucial step to generate a standard curve, allowing the conversion of fluorescence units to the actual amount of cleaved substrate. kamiyabiomedical.comantibodies-online.com

Utilization of Peptide-Based Competitive Inhibitors (e.g., Ac-IETD-CHO, Z-VAD-FMK) for Specificity Verification

Implementation of this compound in High-Throughput Screening (HTS) Platforms

The sensitivity and simplicity of the this compound assay make it well-suited for high-throughput screening (HTS) of potential protease inhibitors or activators. caymanchem.comimtec.be HTS platforms allow for the rapid testing of large compound libraries, and the this compound assay can be readily adapted for this purpose.

Homogeneous assays, often referred to as "mix-and-read" assays, are ideal for HTS because they are performed in a single well without the need for separation or wash steps. imtec.be In the context of an this compound assay, this involves combining the enzyme, the substrate, and the test compound in a microplate well and then directly measuring the fluorescence. bpsbioscience.com This streamlined workflow is highly amenable to automation and significantly increases the throughput of the screening process. b-cdn.net Several commercially available kits are designed specifically for homogeneous HTS applications, providing all the necessary reagents in an optimized format. bpsbioscience.combpsbioscience.com

When measuring the fluorescence generated from this compound cleavage, two primary readout strategies can be employed: kinetic and end-point. The choice between these depends on the specific goals of the experiment. patsnap.com

Kinetic Assays involve the continuous monitoring of fluorescence over time, providing real-time data on the rate of the enzymatic reaction. eurogentec.compatsnap.com This approach is particularly valuable for detailed enzyme kinetic studies, such as determining Michaelis-Menten parameters (Vmax and Km) and for elucidating the mechanism of enzyme inhibition. patsnap.comnih.govresearchgate.net Kinetic reads are also advantageous in HTS for identifying false positives or interfering compounds that may affect the fluorescence signal in a time-dependent manner, independent of enzyme inhibition. windows.net AFC-based substrates are often recommended for kinetic assays. b-cdn.netbiomol.com

The following table outlines the key differences between these two readout strategies:

| Readout Strategy | Description | Advantages | Disadvantages |

| Kinetic | Continuous measurement of fluorescence over time. patsnap.com | Provides detailed kinetic information (reaction rate). patsnap.comnih.gov Helps identify false positives and interfering compounds. windows.net Useful for mechanistic studies. patsnap.com | More data-intensive. May require more sophisticated plate readers. |

| End-Point | Single fluorescence measurement at a fixed time. patsnap.com | Simple, rapid, and cost-effective. patsnap.com High-throughput friendly for large-scale screening. patsnap.com | Can be prone to misleading results from interfering compounds. windows.net Provides less detailed information about enzyme kinetics. |

Diverse Research Applications of Ac Ietd Afc in Protease Biology

Quantitative Assessment of Caspase-8 Activity in Cellular Models of Apoptosis

Ac-IETD-AFC is widely employed to quantitatively measure the activity of caspase-8 in cellular models of apoptosis. This allows researchers to investigate the intricate mechanisms governing the initiation and execution of programmed cell death.

Monitoring the Temporal Dynamics of Caspase-8 Activation During Programmed Cell Death

A key application of this compound is the real-time monitoring of caspase-8 activation dynamics during apoptosis. Studies have utilized this substrate to track the precise timing of caspase-8 activity following the induction of apoptosis. For instance, in Jurkat T-lymphocytes induced to undergo apoptosis via Fas receptor binding, the specific probe (IETD)2R, a derivative of this compound, revealed that caspase-8 activity commences approximately 1.8 ± 0.8 hours after induction and persists for about 120 ± 40 minutes. core.ac.uk

In a different model, studying monocyte apoptosis after phagocytosis of Staphylococcus aureus, researchers found that caspase-8 was activated shortly after bacterial ingestion, as measured by the cleavage of this compound in cell lysates. nih.govasm.org This early activation of caspase-8 was shown to precede changes in mitochondrial membrane potential. nih.gov Similarly, in a mouse model of cerebral infarction, a dramatic increase in caspase-8 activity, assessed by this compound cleavage, was observed as early as 30 minutes after occlusion, with a second peak of activation occurring at 12 hours. jneurosci.org These studies highlight the utility of this compound in defining the precise temporal window of caspase-8 activation in different pathological contexts.

To distinguish between the activity of different caspase-8 forms, researchers have developed sophisticated imaging techniques using probes based on the IETD sequence. nih.gov By fusing fluorescent proteins to localization domains via an IETD linker, they can track the activity of membrane-associated (p43) and cytosolic (p18) caspase-8. nih.gov This approach has revealed that membrane-associated activity increases sharply after a latency period, preceding the more gradual increase in cytosolic caspase-8 activity. nih.gov

Investigating Downstream Signaling Cascades Initiated by Caspase-8 Activation

The activation of caspase-8 initiates a cascade of downstream signaling events that ultimately lead to cell death. This compound is instrumental in dissecting these pathways. For example, in monocytes undergoing apoptosis after killing S. aureus, the use of the irreversible caspase-8 inhibitor zIETD-FMK, which blocks the cleavage of substrates like this compound, prevented the disruption of mitochondrial membrane potential and the release of cytochrome c. nih.gov This demonstrates that caspase-8 activation is upstream of these mitochondrial events in this specific apoptotic pathway. nih.gov

Furthermore, studies have shown that active caspase-8 can translocate to the nucleus and cleave other proteins, such as Poly(ADP-ribose) Polymerase-2 (PARP-2), contributing to the execution of apoptosis. researchgate.net The temporal correlation between increased nuclear IETD cleavage activity and the appearance of cleaved PARP-2 supports this role for caspase-8. researchgate.net

Elucidation of Procaspase Activation Mechanisms and Autoproteolysis Events

This compound is also crucial for understanding the mechanisms by which inactive procaspases are converted into their active forms.

Characterization of Small Molecule-Induced Procaspase-3 Activation Kinetics

Research into small molecule activators of procaspases has provided significant insights into the activation process. In one study, a small molecule, 1541B, was found to induce the activation of procaspase-3. nih.govresearchgate.net Using this compound as a substrate, researchers performed Michaelis-Menten analysis to characterize the kinetics of this activation. They observed a dose-dependent decrease in the Michaelis constant (K_M) and an increase in the catalytic rate constant (k_cat) of procaspase-3 in the presence of 1541B. nih.govresearchgate.net This resulted in a significant increase in the catalytic efficiency (k_cat/K_M) of the proenzyme. nih.govresearchgate.net

Table 1: Kinetic Parameters of Procaspase-3 Activation by Compound 1541B

| Enzyme Form | K_M (μM) for this compound | k_cat (min⁻¹) | k_cat/K_M (min⁻¹μM⁻¹) |

|---|---|---|---|

| Procaspase-3 (unstimulated) | 101 | 0.12 | 0.0012 |

| Procaspase-3 + 50 μM 1541B | 14 | 0.93 | 0.068 |

| Mature Caspase-3 | 212 | - | 2.5 |

Data sourced from studies on small molecule activators of procaspase-3. nih.govresearchgate.net

These findings suggest that the small molecule induces a conformational change in procaspase-3, making it more susceptible to autoproteolytic activation. nih.gov

Role of this compound in Studying Caspase Dimerization and Self-Processing

Caspase activation often involves dimerization and subsequent self-cleavage. This compound has been instrumental in studies investigating these processes. For instance, research on caspase-8 has shown that its activity is dependent on dimerization. researchgate.net Gel filtration experiments revealed that while a significant portion of a caspase-8 mutant existed as a monomer, the majority of the enzymatic activity, as measured by this compound cleavage, was associated with the dimeric form. researchgate.net

Furthermore, studies on the regulatory protein c-FLIP_L have demonstrated its role in promoting procaspase-8 activation through heterodimerization. pnas.orgembopress.org The activity of the caspase-8/c-FLIP_L heterodimer was assessed by its ability to cleave this compound. pnas.orgembopress.org These experiments have helped to elucidate the complex interplay between different proteins in regulating caspase-8 activation. Research has also shown that both dimerization and interdomain cleavage are essential for robust caspase-8 activation and the subsequent induction of apoptosis. nih.gov

Comprehensive Enzyme Kinetic Analysis and Substrate Profiling

Beyond its use in studying specific cellular events, this compound is a valuable tool for the broader characterization of protease kinetics and substrate specificity. The substrate has been used to determine the catalytic parameters (K_M and k_cat) of various caspases, including caspase-10. nih.gov Such analyses provide fundamental information about the enzymatic efficiency and substrate preference of these proteases.

While this compound is a preferred substrate for caspase-8, it can also be cleaved by other proteases, including caspase-3, caspase-10, and granzyme B. apexbt.commedchemexpress.comubpbio.com This cross-reactivity necessitates careful experimental design and the use of specific inhibitors to ensure that the measured activity is attributable to the intended caspase. bdbiosciences.com For example, the inhibitor Ac-IETD-CHO can be used to block caspase-8-mediated cleavage of this compound, confirming the specificity of the signal. bdbiosciences.com The fluorescence of cleaved AFC is typically measured at an excitation wavelength of around 400 nm and an emission wavelength of approximately 505 nm. apexbt.comcephamls.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Ac-DEVD-AFC |

| This compound |

| Ac-IETD-CHO |

| Ac-LEHD-AFC |

| Ac-VEID-AFC |

| Ac-WEHD-AFC |

| Ac-YVAD-AFC |

| AP20187 |

| bisbenzimide |

| CrmA |

| cytochrome c |

| T4-CD95L |

| z-DEVD-AFC |

| zIETD-FMK |

| Z-VAD-FMK |

Determination of Michaelis-Menten Constants (Km, kcat) and Catalytic Efficiencies (Vmax) for Caspase-Ac-IETD-AFC Interactions

This compound is instrumental in characterizing the fundamental enzymatic parameters of caspases. By measuring the initial reaction rates at varying substrate concentrations, researchers can determine the Michaelis-Menten constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat), or turnover number.

For instance, kinetic studies have been performed on procaspase-3 to understand its basal activity. Mature caspase-3 has a catalytic efficiency (kcat/KM) of 2.5 min⁻¹μM⁻¹ for hydrolyzing this compound, which mimics the activation cleavage site between the large and small subunits. nih.gov In contrast, the proenzyme form is significantly less active, with a kcat/KM approximately 2100-fold lower at 0.0012 min⁻¹μM⁻¹. nih.gov Such analyses are crucial for understanding the zymogen's low intrinsic activity and the conformational changes required for full activation.

Table 1: Kinetic Parameters for Procaspase-3 with this compound

| Enzyme Form | kcat/KM (min⁻¹μM⁻¹) | Fold Difference |

|---|---|---|

| Mature Caspase-3 | 2.5 | 2100x |

| Procaspase-3 | 0.0012 | 1x |

Data sourced from a study on small molecule activators of procaspase-3. nih.gov

Contribution to Elucidating Protease Substrate Sequence Selectivity

The specificity of a protease for its substrate is a critical aspect of its biological function. This compound, with its defined IETD sequence, serves as a benchmark substrate to probe the selectivity of various proteases. While it is primarily recognized as a substrate for the initiator caspase-8, studies have revealed that it can also be cleaved by other enzymes, including the effector caspase-3, caspase-10, and the cytotoxic lymphocyte protease granzyme B. apexbt.comcaymanchem.commedchemexpress.com

By comparing the rates of this compound hydrolysis by different proteases, researchers can gain insights into their overlapping substrate specificities. For example, studies have used this compound to directly compare the activity of caspase-8 and granzyme B. nih.govresearchgate.net Similarly, the substrate has been employed to differentiate the activity of various caspases in cell lysates during apoptosis. In studies of cerebral infarction, a dramatic increase in this compound cleavage signaled strong caspase-8 activation, while substrates for other caspases like caspase-2 (z-VDVAD-AFC) showed little change. nih.gov This demonstrates how this compound helps to dissect the specific protease pathways activated during cellular events.

Application in the Discovery and Characterization of Caspase Modulators

The quantification of caspase activity using this compound provides a robust platform for high-throughput screening (HTS) to identify and characterize molecules that can modulate protease function.

Identification and Validation of Novel Caspase Activators

Similarly, this compound has been used to study the activation of caspase-8 by the cellular FLICE-like inhibitory protein (FLIPL). In these experiments, non-cleavable caspase-8 was incubated with FLIPL, and the resulting enzymatic activity was monitored through the hydrolysis of this compound. portlandpress.comnih.gov This confirmed that FLIPL activates caspase-8 through heterodimerization.

Evaluation of Putative Caspase Inhibitors and Their Potency

The substrate is widely used in competitive assays to determine the potency of caspase inhibitors. In these assays, a fixed amount of a caspase is incubated with varying concentrations of a putative inhibitor before the addition of this compound. The reduction in AFC fluorescence corresponds to the inhibitory activity of the compound, from which parameters like the half-maximal inhibitory concentration (IC₅₀) can be calculated.

A classic example is the use of the corresponding peptide aldehyde, Ac-IETD-CHO, as a potent and specific inhibitor of caspase-8. bdbiosciences.combdbiosciences.com Assays using this compound have been employed to determine the IC₅₀ value of Ac-IETD-CHO for caspase-8, which was found to be 127 nM in one such experiment. promega.com.cn This methodology is a standard for validating new inhibitory compounds discovered through screening campaigns. nih.govplos.org

Table 2: Example of IC₅₀ Determination using this compound

| Enzyme | Inhibitor | IC₅₀ (nM) |

|---|---|---|

| Caspase-8 | Ac-IETD-CHO | 127 |

Data from a study determining inhibitor concentration resulting in 50% inhibition of maximal signal. promega.com.cn

Comparative Enzymatic Studies of Wild-Type and Engineered Caspases with this compound

This compound is an invaluable tool for structure-function studies involving genetically engineered proteases. By comparing the kinetic parameters of wild-type enzymes with their mutated counterparts, researchers can deduce the roles of specific amino acid residues.

Assessing Alterations in Catalytic Efficiency Due to Site-Directed Mutagenesis

Site-directed mutagenesis allows scientists to alter specific amino acids in a protease's active site or other regulatory domains. The effect of these mutations on enzymatic function can then be quantitatively assessed using this compound.

In a study investigating the mechanism of procaspase-3 activation, researchers created several mutants, including S205A and T199A. nih.govresearchgate.net They used this compound, which mimics the procaspase-3 inter-subunit linker, to measure the catalytic efficiency of these mutants. The results showed that the catalytic efficiency of the S205A and T199A variants against this compound was reduced by 4-fold and 14-fold, respectively, compared to the wild-type enzyme. nih.gov This significant decrease, primarily due to a lower kcat, indicated the critical role of these residues in the catalytic process. Similarly, studies on caspase-8 have used this compound to compare the kinetic properties of wild-type and mutant forms, such as the N414C variant. nih.gov

Table 3: Catalytic Efficiency of Wild-Type and Mutant Caspase-3 Against this compound

| Caspase-3 Variant | Fold Reduction in Catalytic Efficiency |

|---|---|

| S205A | 4-fold |

| T199A | 14-fold |

Data sourced from kinetic studies on caspase-3 variants. nih.gov

Investigating the Functional Consequences of Cleavage Site Mutations on Caspase Activity

The fluorogenic substrate this compound is an invaluable tool for dissecting the intricate relationship between caspase structure and function. Caspases recognize and cleave their substrates at specific tetrapeptide sequences. nih.gov For initiator caspases like caspase-8, this recognition sequence is typically Isoleucine-Glutamate-Threonine-Aspartate (IETD). scbt.com The enzyme cleaves the peptide bond immediately following the P1 aspartate (D) residue. nih.gov By introducing specific mutations, either within the caspase enzyme itself or in the substrate sequence, researchers can use this compound to quantify the functional impact of these changes on enzymatic activity.

Impact of Mutations in Caspase Activation Sites

Caspase-8 is typically activated through dimerization, which facilitates its own internal proteolytic cleavage at specific sites within the enzyme. nih.gov This interdomain cleavage is crucial for generating a fully active, mature enzyme. Studies using this compound as a reporter have demonstrated that preventing this cleavage through mutation severely impairs catalytic function.

In one line of research, a "Site-1" mutant of caspase-8 was created, in which the primary interdomain cleavage site was eliminated. nih.gov While the wild-type mature caspase-8 homodimer and the mature caspase-8/FLIPL heterodimer are highly active, the uncleavable Site-1 mutant, when forced to dimerize with FLIPL, exhibited dramatically lower activity. Its ability to cleave this compound was reduced to approximately 15% of that seen with the mature enzyme complexes. nih.gov This finding underscores that while dimerization is sufficient for some basal activity, the subsequent cleavage of the enzyme's own linker is required to achieve full catalytic efficiency. nih.gov

A similar principle has been observed with caspase-10. Researchers created a caspase-10 cleavage site mutant and tested its activity using this compound. nih.gov While dimerization could be induced, this cleavage site mutant remained catalytically inert, failing to hydrolyze the this compound substrate. In contrast, the wild-type caspase-10 became active under the same conditions. nih.gov These studies collectively show that this compound is a sensitive probe for confirming the functional consequences of mutations that disrupt the canonical caspase activation mechanism.

Further research has shown that other modifications in the caspase-8 linker region can also modulate its function. For instance, phosphorylation of tyrosine 380 (Tyr380) in the linker region by Src kinase was found to suppress caspase-8's pro-apoptotic function. embopress.org In cellular models, the activation of Src kinase delayed Fas-induced caspase-8 activation, as measured by the enzyme's reduced ability to cleave an IETD peptide substrate. embopress.org This demonstrates that site-specific modifications, akin to mutations, within the caspase's structure can dynamically regulate its activity towards its target sequence.

Role of the Substrate's P1 Aspartate Residue

The specificity of caspases is largely dictated by the amino acid residues in the P4 to P1 positions of the substrate. nih.gov The P1 position is particularly crucial, with caspases exhibiting an almost universal requirement for an aspartate (D) residue at this site for cleavage to occur. nih.govaai.org

Studies on various proteins that are natural caspase substrates, such as Gasdermin E (GSDME), have confirmed the essential nature of this P1 residue. Mutating the P1 aspartate to an alanine (B10760859) (D-to-A) in the cleavage site of GSDME rendered the protein resistant to cleavage by caspases. aai.orgelifesciences.org Applying this principle to the this compound substrate, a hypothetical mutant substrate such as Ac-IETA-AFC would be expected to be a very poor substrate, if not completely resistant to cleavage by caspase-8. This highlights how this compound serves as a model for the canonical IETD sequence, and its cleavage confirms that the enzyme's specificity determinants are intact and functional.

Table 1: Effect of Caspase Mutations on this compound Cleavage

The following interactive table summarizes research findings on how specific mutations in caspases affect their catalytic activity, as measured by the hydrolysis of this compound.

| Caspase Variant | Mutation Type | Relative Activity on this compound | Finding | Reference |

| Caspase-8 (Mature) | Wild-Type | ~100% (Reference) | Fully active enzyme shows high catalytic efficiency. | nih.gov |

| Caspase-8 (Site-1 mutant)/FLIPL | Interdomain Cleavage Site | ~15% | Mutation preventing activation cleavage significantly reduces catalytic activity. | nih.gov |

| Caspase-10 (Wild-Type) | Wild-Type | Active upon dimerization | Dimerization induces catalytic activity. | nih.gov |

| Caspase-10 (Cleavage Site Mutant) | Interdomain Cleavage Site | Inactive | Mutation preventing activation cleavage abolishes catalytic activity. | nih.gov |

| Caspase-8 (Phosphorylated at Tyr380) | Post-translational Modification | Decreased | Phosphorylation in the linker region suppresses catalytic activity. | embopress.org |

Conceptual Frameworks and Emerging Research Directions

Integration of Ac-IETD-AFC Assay Data with Broader Apoptosis Signaling Networks

The measurement of caspase-8 activity using this compound provides a critical data point for understanding the extrinsic, or death receptor-mediated, pathway of apoptosis. This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface receptors, leading to the recruitment and activation of initiator caspase-8. The cleavage of this compound, which releases the fluorescent molecule 7-amino-4-trifluoromethylcoumarin (AFC), serves as a direct indicator of this activation event. ubpbio.comnih.gov

Researchers integrate this specific finding into the broader context of cellular signaling to construct a more complete picture of the apoptotic process. For instance, studies often measure the activity of other key caspases in parallel. The activation of caspase-9 is assessed using its specific substrate (e.g., Ac-LEHD-AFC) to probe the intrinsic (mitochondrial) pathway, while the activity of effector caspases like caspase-3 (measured with substrates like Ac-DEVD-AFC) confirms the convergence of both pathways and the execution of cell death. researchgate.netresearchgate.netmdpi.com

This integrated approach allows scientists to delineate the specific signaling cascade triggered by a particular stimulus. For example, research on the pro-apoptotic effects of ginsenosides (B1230088) G-Rk1 and G-Rg5 in human liver cancer cells used this compound alongside substrates for caspase-9 and -3. mdpi.com The results demonstrated that the apoptosis induced by these compounds was mediated by caspase-9 and -3, but not caspase-8, indicating an activation of the endogenous (intrinsic) apoptotic pathway. mdpi.com Conversely, studies on the human immunodeficiency virus type 1 (HIV-1) Tat protein showed that its expression was associated with increased expression and activity of caspase-8, and that a caspase-8 inhibitor could prevent the induced apoptosis, firmly placing caspase-8 at the center of this specific mechanism. nih.gov By correlating the activity of caspase-8 with upstream signals (like Fas-mediated signaling) and downstream events (like cleavage of PARP by caspase-3), a comprehensive pathway can be mapped. nih.govmdpi.com

Prospective Avenues for this compound-Based Research

While this compound remains a valuable tool, ongoing research seeks to enhance its capabilities and expand its applications through innovative probe design and integration with powerful analytical methodologies.

The fundamental design of fluorogenic substrates like this compound is being reimagined to overcome limitations such as limited cell permeability and modest signal enhancement. nih.govresearchgate.net Emerging strategies focus on creating "activatable" probes that offer superior performance for live-cell and in vivo imaging. mdpi.com

Key innovations include:

Aggregation-Induced Emission (AIE): AIE-based probes incorporate fluorophores known as AIEgens. These molecules are non-emissive when dissolved but become highly fluorescent upon aggregation. rsc.org Probes can be designed where the AIEgen is kept soluble by a hydrophilic peptide sequence (like IETD). Upon cleavage by caspase-8, the hydrophobic AIEgen is released, causing it to aggregate and emit a strong fluorescent signal. mdpi.comrsc.org This "turn-on" mechanism provides a high signal-to-noise ratio. rsc.org

Excited-State Intramolecular Proton Transfer (ESIPT): This strategy involves fluorophores that, upon enzymatic cleavage and subsequent intramolecular cyclization, form insoluble fluorescent aggregates in close proximity to the active enzyme. rsc.orgacs.org This localizes the signal to the site of enzymatic activity, enabling high-sensitivity and high-resolution imaging. acs.org

Bioorthogonal Chemistry: Researchers have developed probes that use bioorthogonal reactions to generate a fluorescent signal. For example, upon cleavage by caspase-8, a probe can undergo an intramolecular cyclization that releases a fluorophore, switching on bright fluorescence. rsc.org This approach allows for the detection of caspase activity with high sensitivity and resolution in living cells and even in tumor xenograft mouse models. mdpi.comrsc.org

These advanced designs aim to provide greater temporal and spatial monitoring of caspase-8 activity, offering a clearer window into the dynamics of apoptosis in real-time. mdpi.com

The this compound assay has been successfully applied in a wide variety of cell lysate types to investigate apoptosis under diverse conditions. For example, it has been used to measure caspase-8 activation in human liver cancer cells (MHCC-97H), human monocytic cells (Jurkat), mouse leukemic macrophages (RAW 264.7), and differentiated HepaRG cells. nih.govresearchgate.netresearchgate.netmdpi.com This versatility allows for the study of apoptosis in response to anticancer compounds, viral proteins, and food contaminants. nih.govresearchgate.netresearchgate.netmdpi.com

However, a challenge for many peptide-based probes is their limited permeability across the cell membrane for live-cell imaging. nih.govresearchgate.net To overcome this, researchers are developing new delivery platforms. One simple and robust technique involves mixing the fluorogenic probes with a commercial transfection agent, which efficiently delivers the probes into the cytosol of living cells. nih.govresearchgate.net This enables the real-time, dual-imaging of multiple caspase activities (e.g., caspase-8 and caspase-3) within the same cell, providing a dynamic view of the caspase cascade as it unfolds during apoptosis. nih.govresearchgate.net Such methods expand the utility of IETD-based substrates from cell lysates to more complex and physiologically relevant live-cell systems.

The true power of this compound assay data is realized when it is integrated into a systems-level understanding of cellular processes. Modern research increasingly combines specific biochemical assays with large-scale, data-rich "omics" approaches, such as genomics, transcriptomics, and proteomics.

For instance, in a study assessing the toxicity of food contaminants, caspase activity assays using this compound and other substrates were employed alongside multi-level omics analyses. researchgate.net While the caspase assay provided a specific readout on the activation of apoptotic pathways, the omics data offered a global view of changes in gene expression and protein levels related to DNA damage, oxidative stress, and immunotoxicity. researchgate.net This synergistic approach provides a comprehensive profile of a compound's effects, linking a specific molecular event (caspase-8 activation) to broader cellular responses and toxicity pathways. By placing the activity of a single enzyme into the context of the entire cellular network, researchers can build more accurate predictive models for toxicology and drug discovery. researchgate.netmdpi.com

Data Tables

Table 1: Characteristics of this compound

| Property | Description | Source(s) |

| Full Name | Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-trifluoromethylcoumarin | ubpbio.com |

| Target Enzymes | Primarily Caspase-8. Also a substrate for Caspase-3, Caspase-10, and Granzyme B. | ubpbio.comapexbt.commedchemexpress.com |

| Principle of Action | The IETD tetrapeptide is recognized and cleaved by active caspase-8 between the aspartate (D) and AFC residues. | bdbiosciences.com |

| Detection Method | Cleavage releases the fluorophore AFC, which is detected by spectrofluorometry. | nih.govapexbt.combdbiosciences.com |

| Excitation Wavelength | ~400 nm | ubpbio.comapexbt.combdbiosciences.com |

| Emission Wavelength | ~505 nm (peak) | ubpbio.comapexbt.combdbiosciences.com |

| Application | Quantification of caspase-8 activity in apoptotic cell lysates and purified enzyme assays. | researchgate.netapexbt.combdbiosciences.com |

Q & A

Q. How is Ac-IETD-AFC used to measure caspase-8 activity in apoptotic cells?

Methodological Answer:

- Experimental Setup : Treat cells with apoptosis-inducing agents (e.g., chemotherapeutics). Lyse cells and collect supernatants.

- Substrate Preparation : Dissolve this compound in DMSO (125 mg/mL stock) and dilute in assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS) to a final concentration of 50–100 μM .

- Fluorometric Assay : Add 50–100 μL of lysate to the substrate and incubate at 37°C for 1–2 hours. Measure fluorescence using a plate reader (excitation: 400 nm, emission: 505 nm) .

- Controls : Include negative controls (untreated cells) and caspase-8-specific inhibitors (e.g., Z-IETD-FMK) to confirm specificity .

Q. What are the optimal storage and handling conditions for this compound?

Methodological Answer:

- Storage : Store lyophilized powder at −80°C for long-term stability (≥2 years) or −20°C for short-term (1 year). Dissolved aliquots in DMSO should be stored at −80°C (6 months) or −20°C (1 month), avoiding repeated freeze-thaw cycles .

- Handling : Protect from light, moisture, and temperature fluctuations. Use sterile, low-protein-binding tubes to minimize adsorption .

Q. How does this compound compare to other caspase substrates like Ac-DEVD-AMC?

Methodological Answer:

- Specificity : this compound primarily targets caspase-8 and granzyme B, while Ac-DEVD-AMC is specific for caspase-3/6. Validate with inhibitors (e.g., Z-DEVD-FMK for caspase-3) .

- Fluorophore Sensitivity : AFC (this compound) has a higher extinction coefficient than AMC (Ac-DEVD-AMC), enabling lower detection limits .

- Cross-Reactivity : this compound may show activity with caspase-10; confirm with knockout models or immunoblotting .

Advanced Research Questions

Q. How can researchers resolve discrepancies between this compound fluorescence data and Western blot results for caspase-8 activation?

Methodological Answer:

- Potential Causes :

- Substrate Cross-Reactivity : this compound may detect non-caspase proteases (e.g., granzyme B). Use granzyme inhibitors (e.g., 3,4-dichloroisocoumarin) .

- Incomplete Cleavage : Caspase-8 may cleave the substrate without full activation. Validate with cleavage of downstream targets (e.g., Bid) via Western blot .

- Integrated Approach : Combine fluorometric assays with activity-based protein profiling (ABPP) to confirm enzyme specificity .

Q. What experimental design modifications improve the sensitivity of this compound in low-abundance caspase-8 samples?

Methodological Answer:

- Signal Amplification : Use caspase-8-specific antibodies to immunoprecipitate active enzyme before adding this compound .

- Kinetic Analysis : Measure initial reaction rates (first 30 minutes) to avoid substrate depletion in low-activity samples .

- High-Throughput Optimization : Screen buffer additives (e.g., 10% glycerol) to stabilize caspase-8 activity .

Q. How can this compound be integrated with live-cell imaging to track real-time caspase-8 activation?

Methodological Answer:

- Live-Cell Loading : Use cell-permeable derivatives (e.g., this compound with acetoxymethyl ester modifications) for intracellular delivery .

- Imaging Parameters : Set time-lapse intervals (e.g., 5-minute intervals) with confocal microscopy (ex: 405 nm laser, em: 500–550 nm filter) .

- Quantification : Normalize fluorescence intensity to cell viability markers (e.g., propidium iodide exclusion) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.